N-(3-Fluoro-4-methoxyphenyl)acetamide
Overview
Description
N-(3-Fluoro-4-methoxyphenyl)acetamide is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly important in the pharmaceutical industry for the production of drugs and in the dye industry for the creation of azo disperse dyes. The compound contains a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Synthesis Analysis
The synthesis of N-(3-Fluoro-4-methoxyphenyl)acetamide can be achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. A novel Pd/C catalyst with high activity and selectivity has been developed for this purpose, offering a greener alternative to the traditional reduction with iron powder. The process involves the use of methanol and water as solvents, and the addition of a basic agent helps to minimize the hydrolyzation of the reactant and product, achieving a selectivity of 99.3% .
Molecular Structure Analysis
The molecular structure of N-(3-Fluoro-4-methoxyphenyl)acetamide is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. While the specific structure of N-(3-Fluoro-4-methoxyphenyl)acetamide is not detailed in the provided papers, similar compounds have been analyzed. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows hydrogen bonding that forms chains in the crystal lattice, and the dihedral angle between the phenyl ring and the acetamide group is 29.5° . This information can provide insight into the potential molecular conformation of N-(3-Fluoro-4-methoxyphenyl)acetamide.
Chemical Reactions Analysis
N-(3-Fluoro-4-methoxyphenyl)acetamide can participate in various chemical reactions due to its acetamide group and the presence of substituents on the phenyl ring. The acetamide group can undergo hydrolysis, and the methoxy group can be involved in substitution reactions. The fluorine atom can also influence the reactivity of the compound, as seen in similar fluorinated acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Fluoro-4-methoxyphenyl)acetamide would include its melting point, boiling point, solubility in different solvents, and stability under various conditions. Although these properties are not explicitly discussed in the provided papers, they can be inferred from similar compounds. For example, the crystal structure and hydrogen bonding patterns can affect the melting point and solubility . The presence of the fluorine atom can enhance the compound's stability and affect its reactivity .
Scientific Research Applications
Catalytic Hydrogenation for Green Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide serves as an important intermediate for the production of azo disperse dyes. A study highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, demonstrating an environmentally friendly synthesis approach with high selectivity and stability (Zhang Qun-feng, 2008).
Radioligands for Peripheral Benzodiazepine Receptor
Research has developed potent radioligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, targeting the peripheral benzodiazepine receptors (PBR). These compounds, explored for their binding sites in rat brains, are instrumental in studying brain disorders and developing diagnostic tools (Ming-Rong Zhang et al., 2003).
Synthesis of Novel Compounds
A study on the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a primary compound, expanding the chemical repertoire for further pharmaceutical research (Yang Man-li, 2008).
Inhibitors for Protein Tyrosine Phosphatase 1B
The design and synthesis of 2-(4-methoxyphenyl) ethyl] acetamide derivatives have demonstrated significant PTP1B inhibitory activity. These studies correlate well with docking studies, offering insights into antidiabetic activity in vivo (A. Saxena et al., 2009).
Pharmacological Potentials
N-acetyldopamine derivatives from traditional Chinese medicine sources have been explored for treating various conditions, showing the therapeutic potential of acetamide derivatives in traditional and modern medicine applications (Lu Yang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVYVOCDNNSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methoxyphenyl)acetamide |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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